6-Azauridine triphosphate
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Overview
Description
6-Azauridine triphosphate is a nucleotide analog similar to uridine triphosphate. It is known for its role in inhibiting pyrimidine biosynthesis and affecting cellular nucleic acid levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azauridine triphosphate involves the enzymatic incorporation of 6-azauridine into RNA constructs. This process can be facilitated by conjugating a thiophene ring at position 5 of the 6-azapyrimidine core, which enhances the enzymatic incorporation efficiency . The reaction conditions typically involve T7 RNA polymerase-mediated in vitro transcription .
Industrial Production Methods
Industrial production of this compound is not extensively documented. the enzymatic synthesis method mentioned above can be scaled up for industrial applications, provided the necessary enzymes and substrates are available in sufficient quantities.
Chemical Reactions Analysis
Types of Reactions
6-Azauridine triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include thiophene, T7 RNA polymerase, and various nucleotides . The conditions for these reactions typically involve in vitro transcription and enzymatic incorporation .
Major Products
The major products formed from these reactions include modified RNA constructs that incorporate this compound. These modified RNA constructs can be used for various biochemical assays and studies .
Scientific Research Applications
6-Azauridine triphosphate has several scientific research applications, including:
Chemistry: It is used to study the mechanism of RNA synthesis and transcription regulation.
Biology: It is applied in antiviral studies and inhibits de novo pyrimidine synthesis and DNA synthesis.
Medicine: It exhibits antitumor activity and is used as an antineoplastic antimetabolite.
Industry: It is used in the production of modified RNA constructs for biochemical assays.
Mechanism of Action
6-Azauridine triphosphate exerts its effects by inhibiting uridine monophosphate synthase (UMPS), which is crucial for pyrimidine biosynthesis . This inhibition leads to a decrease in cellular nucleic acid levels, affecting DNA and RNA synthesis. Additionally, this compound induces autophagy-mediated cell death via a p53- and AMPK-dependent pathway .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate: A nucleotide analog similar to 6-azauridine triphosphate, used in RNA synthesis and transcription regulation.
6-Azauridine: A prodrug that inhibits pyrimidine biosynthesis and affects cellular nucleic acid levels.
Uniqueness
This compound is unique due to its ability to inhibit uridine monophosphate synthase and induce autophagy-mediated cell death. Its incorporation into RNA constructs and its role in biochemical assays further distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H14N3O15P3 |
---|---|
Molecular Weight |
485.13 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5?,6+,7-/m1/s1 |
InChI Key |
NCKFQXVRKKNRBB-JAQFRMNXSA-N |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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